2,2'-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole)
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Overview
Description
2,2’-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) is an organic compound that belongs to the class of anthracene-based derivatives. These compounds are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) typically involves the reaction of anthracene derivatives with appropriate oxazole precursors. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts, base, and solvents like toluene or DMF (dimethylformamide) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 2,2’-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce dihydroanthracene derivatives.
Scientific Research Applications
2,2’-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and transfer energy to other molecules, leading to various photochemical reactions. This property is particularly useful in applications like photodynamic therapy, where the compound generates reactive oxygen species to kill cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
2,2’-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) stands out due to its unique combination of anthracene and oxazole moieties, which confer distinct photophysical properties. Compared to other anthracene derivatives, this compound exhibits higher thermal stability and a larger Stokes shift, making it more suitable for specific applications in fluorescence and optoelectronics .
Properties
CAS No. |
649536-59-4 |
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Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[8-(4,5-dihydro-1,3-oxazol-2-yl)anthracen-1-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H16N2O2/c1-3-13-11-14-4-2-6-16(20-22-8-10-24-20)18(14)12-17(13)15(5-1)19-21-7-9-23-19/h1-6,11-12H,7-10H2 |
InChI Key |
ZLNVTTLNVCRWMF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=NCCO5 |
Origin of Product |
United States |
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